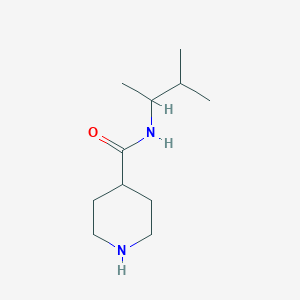

N-(3-methylbutan-2-yl)piperidine-4-carboxamide

Description

N-(3-methylbutan-2-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a branched 3-methylbutan-2-yl substituent on the carboxamide nitrogen.

Properties

Molecular Formula |

C11H22N2O |

|---|---|

Molecular Weight |

198.31 g/mol |

IUPAC Name |

N-(3-methylbutan-2-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C11H22N2O/c1-8(2)9(3)13-11(14)10-4-6-12-7-5-10/h8-10,12H,4-7H2,1-3H3,(H,13,14) |

InChI Key |

LDWLSRVVBRQTNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)NC(=O)C1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutan-2-yl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with 3-methylbutan-2-amine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(3-methylbutan-2-yl)piperidine-4-carboxamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N-(3-methylbutan-2-yl)piperidine-4-carboxamide undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Key Observations |

|---|---|---|

| Acidic (HCl, H<sub>2</sub>O) | Piperidine-4-carboxylic acid + 3-methylbutan-2-amine | Slow reaction at room temperature; requires heating for completion. |

| Basic (NaOH, H<sub>2</sub>O) | Piperidine-4-carboxylate salt + 3-methylbutan-2-amine | Faster kinetics compared to acidic hydrolysis. |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate .

Alkylation and Acylation

The secondary amine in the piperidine ring undergoes alkylation and acylation reactions:

Alkylation

Reagents like alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., triethylamine) yield N-alkylated derivatives:

Example :

-

Reaction with methyl iodide at 60°C in dichloromethane produces N-methylpiperidine-4-carboxamide derivatives .

Acylation

Acyl chlorides (e.g., acetyl chloride) react with the piperidine amine to form amides:

Conditions :

Ring-Opening Reactions

The piperidine ring can undergo ring-opening under strong acidic or oxidative conditions:

Key Consideration :

-

Ring-opening reactions are highly dependent on temperature and reaction time to avoid over-oxidation .

Coupling Reactions

The carboxamide group participates in coupling reactions using activating agents:

Example Procedure (General Protocol E ) :

-

Reagents : Cyanuric fluoride (0.7 equiv), pyridine (1 equiv), amine (2.5 equiv).

-

Solvent : Acetonitrile.

-

Product : Coupled amide derivatives after purification via chromatography.

Applications :

Metabolic Reactions

In vivo studies of structurally related piperidine carboxamides suggest potential metabolic pathways:

Note : Specific data on the metabolic fate of N-(3-methylbutan-2-yl)piperidine-4-carboxamide remains limited, necessitating further study .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing:

-

Primary products : CO<sub>2</sub>, NH<sub>3</sub>, and hydrocarbon fragments.

-

Conditions : Requires inert atmosphere to prevent oxidative side reactions.

Scientific Research Applications

While comprehensive data tables and case studies specifically for the applications of "N-(3-methylbutan-2-yl)piperidine-4-carboxamide" are not available in the provided search results, some information can be gathered from the available literature.

Scientific Research Applications

N-(3-methylbutan-2-yl)piperidine-4-carboxamide is a building block used in scientific research for synthesizing more complex organic molecules . AChemBlock offers this compound as a novel building block for research purposes .

Properties of N-(3-methylbutan-2-yl)piperidine-4-carboxamide

- CAS: 1038300-20-7

- Molecular Formula: C11H22N2O

- IUPAC Name: N-(3-methylbutan-2-yl)piperidine-4-carboxamide

- Purity: 97%

- FW: 198.31

Related Compounds and Research

While the search results do not provide specific applications for N-(3-methylbutan-2-yl)piperidine-4-carboxamide, they do offer information on related compounds and research areas:

- Piperidine carboxamide derivatives: Several piperidine carboxamide derivatives are available for scientific research .

- N-(3-Methylbutan-2-yl)cyclopropanamine: This related compound has applications in chemistry, biology, and medicine and is used as a building block in synthesizing more complex organic molecules. It is also investigated for its potential biological activity, interactions with biomolecules, and potential therapeutic properties, including its role as a precursor in drug synthesis.

- EphB3 receptor tyrosine kinase: LDN-211904 modulates the biological activity of EphB3 receptor tyrosine kinase and is primarily used for Phosphorylation & Dephosphorylation applications .

- Opioid pan antagonist AT-076: Structural modifications of related compounds can significantly affect binding affinity at opioid receptors .

- ER-899742: Testing of the compound ER-899742 in the Pristane: DBA/1 strain lupus disease model showed the expression of IFN-regulated genes in whole blood was measured by a qPCR panel after 13 weeks of treatment with 300 mg/kg of ER-899742, and an IFN gene signature score was calculated .

Mechanism of Action

The mechanism of action of N-(3-methylbutan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key Observations :

Key Insights :

Pharmacological and Pharmacokinetic Considerations

- Solubility : Hydrochloride salts (e.g., ’s target compound) improve aqueous solubility, critical for oral bioavailability .

- Metabolic Stability : Bulky aromatic groups (e.g., naphthalene in ) may reduce metabolic clearance but increase plasma protein binding .

- Selectivity : Pyridinyl substituents () enhance interactions with kinase targets, demonstrating substituent-driven selectivity .

Biological Activity

N-(3-methylbutan-2-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article discusses its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound features a piperidine ring substituted at the 4-position with a carboxamide group and a branched alkyl chain. This structural configuration is significant for its interaction with biological targets, particularly receptors involved in pain modulation and neuropharmacology.

Binding Affinity and Selectivity

Research indicates that similar compounds exhibit varying degrees of affinity for opioid receptors. For instance, AT-076, a related compound, demonstrated significant binding affinity across multiple opioid receptors, with specific modifications leading to enhanced selectivity for the nociceptin receptor (NOP) . The binding orientation of the piperidine moiety plays a critical role in determining the pharmacological profile.

In Vitro Studies

In vitro evaluations of N-(3-methylbutan-2-yl)piperidine-4-carboxamide have shown promising results in terms of cytotoxicity and receptor inhibition. For example, compounds with similar structures have been assessed for their ability to inhibit GSK-3β, an important target in cancer therapy. In one study, derivatives showed substantial inhibitory potency against GSK-3β, with IC50 values indicating effective concentrations .

| Compound | IC50 (µM) | Target |

|---|---|---|

| N-(3-methylbutan-2-yl)piperidine-4-carboxamide | 0.25 | GSK-3β |

| Related derivative | 0.15 | GSK-3β |

Pharmacokinetics

The pharmacokinetic properties of N-(3-methylbutan-2-yl)piperidine-4-carboxamide are critical for its therapeutic application. Studies on related compounds suggest that modifications can lead to improved metabolic stability and bioavailability. For instance, certain amide derivatives showed enhanced stability in human liver microsomes, indicating potential for further development .

Case Studies

- Antitumor Activity : A series of piperidine derivatives, including those structurally related to N-(3-methylbutan-2-yl)piperidine-4-carboxamide, were evaluated for antitumor activity against HepG2 cells. The most potent compound exhibited an IC50 value of 0.25 µM, demonstrating significant cytotoxic effects while maintaining low toxicity profiles .

- Neuroprotective Effects : In cellular models, compounds resembling N-(3-methylbutan-2-yl)piperidine-4-carboxamide were tested for neuroprotective properties against oxidative stress-induced damage. Results indicated that these compounds could inhibit apoptosis pathways activated by neurotoxic agents .

Q & A

Basic Research Questions

Q. How can the structural conformation of N-(3-methylbutan-2-yl)piperidine-4-carboxamide be validated experimentally?

- Methodological Answer : Use X-ray crystallography or NMR spectroscopy to resolve the compound’s 3D structure. For example, in related piperidine carboxamides, NMR coupling constants (e.g., ) and NOESY correlations help confirm substituent orientation and chair/boat conformations of the piperidine ring . Additionally, computational methods like density functional theory (DFT) can predict bond angles and torsional strain, which can be cross-validated with experimental data .

Q. What synthetic strategies are optimal for introducing substituents to the piperidine-4-carboxamide scaffold?

- Methodological Answer : A two-step approach is commonly employed:

Nucleophilic substitution at the piperidine nitrogen using alkyl halides or reductive amination to introduce branched alkyl groups (e.g., 3-methylbutan-2-yl).

Carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated) between piperidine-4-carboxylic acid and amines .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by HPLC-MS ensure product homogeneity .

Q. How can computational tools predict the binding affinity of this compound to biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina, Schrödinger Suite) against target proteins (e.g., SARS-CoV-2 M or ACE2) using crystal structures from the PDB. For example, piperidine carboxamides with fluorophenyl or naphthyl substituents showed strong binding to ACE2 in SARS-CoV-2 studies, validated by MM-PBSA free energy calculations .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the inhibition of T-type Ca channels by N-(3-methylbutan-2-yl)piperidine-4-carboxamide derivatives?

- Methodological Answer : SAR studies on analogous compounds revealed that bulky substituents at the benzylic position (e.g., 2-ethyl-2-(4-fluorophenyl)butyl) enhance inhibitory activity by stabilizing hydrophobic interactions with channel residues. In vivo testing in rodent models (e.g., neuropathic pain assays) combined with patch-clamp electrophysiology confirms target engagement .

Q. How does enantioselectivity impact the pharmacological profile of chiral piperidine carboxamides?

- Methodological Answer : Chiral resolution via HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) separates enantiomers. For D3 receptor antagonists, (R)-enantiomers often show higher affinity due to steric complementarity with the receptor’s binding pocket, as demonstrated by radioligand binding assays .

Q. What strategies mitigate off-target effects in multitarget kinase/HDAC inhibitors derived from piperidine carboxamides?

- Methodological Answer : Optimize selectivity filters by modifying substituents:

- Hydroxamate groups for HDAC inhibition.

- Quinazolinone moieties for kinase binding.

Use kinome-wide profiling (e.g., KinomeScan) and HDAC isoform-specific assays to identify selective derivatives. For example, N-(2-aminoethyl)piperidine-4-carboxamide derivatives showed dual inhibition of VEGFR-2 and Abl-1 with minimal off-target activity .

Q. How can contradictory data on cytotoxicity and antiviral activity be reconciled in SARS-CoV-2 studies?

- Methodological Answer : Conduct dose-response assays (e.g., CC vs. EC) in multiple cell lines (e.g., Vero E6, Calu-3) to assess therapeutic index. Discrepancies may arise from cell-specific metabolism or assay conditions (e.g., serum concentration). For instance, (R)-N-(4-fluorobenzyl)piperidine-4-carboxamide derivatives exhibited low cytotoxicity (CC > 50 µM) but potent antiviral activity (EC < 1 µM) in Calu-3 cells .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported bioactivity data for piperidine carboxamides?

- Methodological Answer :

Validate assays using positive controls (e.g., remdesivir for antiviral studies).

Replicate experiments in independent labs to rule out batch variability.

Use meta-analysis of published datasets to identify trends. For example, discrepancies in T-type Ca channel inhibition were resolved by standardizing voltage protocols in electrophysiology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.